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Trihydro(trimethylamine)aluminium

MOCVD Aluminium thin film Precursor delivery

Trihydro(trimethylamine)aluminium (CAS 16842-00-5), commonly designated trimethylamine alane (TMAA), is a 1:1 Lewis acid–base adduct of aluminium hydride (alane) with trimethylamine. It exists as a white crystalline solid at ambient temperature (melting point 73–74 °C) and exhibits a room-temperature vapour pressure of approximately 1 Torr.

Molecular Formula C3H12AlN
Molecular Weight 89.12 g/mol
CAS No. 16842-00-5
Cat. No. B099812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydro(trimethylamine)aluminium
CAS16842-00-5
Molecular FormulaC3H12AlN
Molecular Weight89.12 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].CN(C)C.[Al+3]
InChIInChI=1S/C3H9N.Al.3H/c1-4(2)3;;;;/h1-3H3;;;;/q;+3;3*-1
InChIKeyNGMRHZNERZGMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihydro(trimethylamine)aluminium (TMAA) – Core Physicochemical & Structural Profile for Informed Precursor Sourcing


Trihydro(trimethylamine)aluminium (CAS 16842-00-5), commonly designated trimethylamine alane (TMAA), is a 1:1 Lewis acid–base adduct of aluminium hydride (alane) with trimethylamine [1]. It exists as a white crystalline solid at ambient temperature (melting point 73–74 °C) and exhibits a room-temperature vapour pressure of approximately 1 Torr [2]. The absence of direct Al–C bonds and the weak Al–N dative interaction underpin its clean thermal decomposition to metallic aluminium, hydrogen, and free amine, making TMAA fundamentally distinct from conventional trialkylaluminium sources that rely on β-hydride elimination pathways [2]. Its hydrolytic sensitivity class is extreme: it reacts violently with moisture and oxygen, requiring rigorous inert-atmosphere handling [1].

Why Generic Substitution Fails for Trihydro(trimethylamine)aluminium in CVD and Reduction Applications


Amine–alane adducts are not interchangeable commodities. Even among structurally similar tertiary-amine adducts, differences in amine steric bulk and basicity translate into divergent vapour pressures, thermal decomposition windows, and film purity outcomes [1]. For instance, triethylamine alane (TEAA) is a room-temperature liquid with roughly half the volatility of TMAA, while dimethylethylamine alane (DMEAA) introduces a distinct oxygen-impurity signature in III–V epitaxy [2]. Substituting TMAA with a trialkylaluminium source such as triisobutylaluminium (TIBA) or triethylaluminium (TEAl) reintroduces Al–C bonds, leading to carbon incorporation levels that can exceed those obtained with TMAA by an order of magnitude [3]. These quantifiable gaps in transport behaviour, purity, and thermal budget mean that a simple ‘in-class’ swap can invalidate a deposition process or degrade device-grade film quality.

Trihydro(trimethylamine)aluminium Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Room-Temperature Vapour Pressure: TMAA vs. Triethylamine Alane (TEAA) in MOCVD Delivery

In a direct side-by-side characterization under identical reporting conditions, solid trimethylamine alane (TMAA) exhibits a room-temperature vapour pressure of 1 Torr, which is twice that of the liquid analogue triethylamine alane (TEAA, 0.5 Torr) [1]. The superior volatility of TMAA facilitates higher mass transport rates in bubbler-based or solid-source vapour delivery systems, enabling higher deposition fluxes without requiring source heating that could prematurely decompose the precursor.

MOCVD Aluminium thin film Precursor delivery

Carbon Impurity Incorporation in III–V Epitaxy: TMAA vs. Triethylaluminium (TEAl)

When trimethylamine alane (TMAA) is employed as the aluminium source for gas-source molecular beam epitaxy of AlGaAs, the resulting carbon concentration is measured at 7 × 10¹⁶ cm⁻³, an order of magnitude lower than the values obtained with triethylaluminium (TEAl, >7 × 10¹⁷ cm⁻³) [1]. The absence of Al–C bonds in TMAA eliminates the primary pathway for carbon incorporation that plagues trialkylaluminium precursors.

AlGaAs MOMBE Carbon contamination

Thermal Decomposition Stability Window: TMAA vs. Triethylamine Alane (TEAA) for CVD Process Integration

Laser-induced chemical vapour deposition studies report a threshold temperature for TMAA decomposition of 210 °C with a thermal activation energy of 18 kcal mol⁻¹ [1]. By contrast, TEAA adsorbed on an Al(111) surface undergoes thermal decomposition at temperatures as low as ∼310 K (≈37 °C) [2]. Although measured on different substrates, the ∼170 °C upward shift in decomposition onset provides TMAA with a substantially wider thermal budget for processes that require elevated substrate temperatures to achieve desired film crystallinity or step coverage.

Thermal stability CVD Process window

Oxygen Impurity Trade-Off in MOMBE: TMAA vs. Dimethylethylamine Alane (DMEAA) for AlAs Growth

A comparative MOMBE study of AlAs deposition using trimethylamine alane (TMAA) and dimethylethylamine alane (DMEAA) found that DMEAA yields films with oxygen levels of 5 × 10¹⁷ cm⁻³, whereas films grown from TMAA exhibit oxygen concentrations approximately three orders of magnitude higher, at ∼1 × 10²¹ cm⁻³ [1]. The authors attribute the elevated oxygen in TMAA-derived films to oxygenated solvents used during TMAA synthesis, not to an inherent limitation of the TMAA molecule itself.

AlAs MOMBE Oxygen contamination

Selective Reduction Functional Group Tolerance: Amine Alane Adducts vs. Lithium Aluminium Hydride (LAH) – Class-Level Evidence

Tertiary amine alanes, including trimethylamine alane, are described in US patent 5,113,025 as reducing agents capable of chemoselectively reducing carbonyl, ester, acid chloride, and nitrile functionalities to the corresponding alcohols or amines while leaving halogen, nitro, and carbon–carbon double bond functionalities intact [1]. This selectivity profile contrasts sharply with the unselective, vigorous reducing behaviour of lithium aluminium hydride (LAH), which attacks a broader range of reducible groups indiscriminately. The amine alane class thus occupies a 'moderate-selectivity' niche between LAH and milder borane-based reagents, although the patent literature does not provide quantitative selectivity ratios for TMAA specifically.

Selective reduction Functional group tolerance Organic synthesis

Trihydro(trimethylamine)aluminium: Evidence-Backed Application Scenarios for Research and Industry


Chemical Vapour Deposition of Pure Aluminium Interconnects in Microelectronics

TMAA is a preferred aluminium CVD precursor for back-end-of-line (BEOL) metallization when process specifications demand high deposition rates at moderate substrate temperatures and resistivities approaching 5 μΩ cm. Its 2× higher vapour pressure relative to TEAA [1] permits efficient source delivery without carrier-gas saturation issues, while the absence of Al–C bonds eliminates the carbon contamination pathway inherent to TIBA-based processes. Films deposited from TMAA on TiN nucleation layers exhibit resistivities of 4–6 μΩ cm [2].

Gas-Source MBE of Low-Carbon AlGaAs for Optoelectronic Devices

When the application demands epitaxial AlGaAs with minimal unintentional carbon doping—critical for high-efficiency laser diodes and photodetectors—TMAA enables carbon concentrations as low as 7 × 10¹⁶ cm⁻³, a >10× improvement over triethylaluminium [1]. Researchers and epitaxial foundries should, however, verify that the TMAA lot is synthesized via an oxygen-free route to avoid the elevated oxygen levels observed in some comparative studies [2].

Low-Temperature CVD of AlN Thin Films Using TMAA–NH₃ Chemistry

A novel precursor combination of TMAA and ammonia has been demonstrated for low-temperature chemical vapour deposition of aluminium nitride (AlN) thin films [1]. The relatively high thermal stability of TMAA (decomposition onset ≈210 °C) relative to other amine alanes provides a window for co-reactant activation with ammonia before alane decomposition, enabling stoichiometric AlN deposition at temperatures compatible with temperature-sensitive substrates.

Selective Reducing Agent for Polyfunctional Organic Synthesis

In synthetic routes requiring reduction of an ester or nitrile in the presence of a halogen or isolated olefin, TMAA serves as a class-representative amine alane that avoids the over-reduction typical of lithium aluminium hydride [1]. Its solid, non-pyrophoric nature simplifies storage and handling compared to ethereal LAH solutions, though procurement should confirm the supplier's hydrated-amine specification, as excess free amine can alter stoichiometry and selectivity.

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